molecular formula C18H18N6O2S2 B13370923 8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

Cat. No.: B13370923
M. Wt: 414.5 g/mol
InChI Key: KEZBIWHUFMDONO-UHFFFAOYSA-N
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Description

8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure substituted with a triazolo-thiadiazole moiety and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile, and catalysts such as palladium on carbon or copper iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less toxic solvents and energy-efficient methods, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of reduced quinoline analogs .

Scientific Research Applications

8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{3-[1-(Methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18N6O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-quinolin-8-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H18N6O2S2/c1-28(25,26)23-10-7-13(8-11-23)16-20-21-18-24(16)22-17(27-18)14-6-2-4-12-5-3-9-19-15(12)14/h2-6,9,13H,7-8,10-11H2,1H3

InChI Key

KEZBIWHUFMDONO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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